

An In-Depth Technical Guide to N-Acetyl sulfapyridine-d4

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Compound of Interest

Compound Name: *N*-Acetyl sulfapyridine-d4

Cat. No.: B564723

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **N-Acetyl sulfapyridine-d4**, a deuterated analog of a key metabolite of the anti-inflammatory drug sulfasalazine. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, metabolic pathways, and analytical applications.

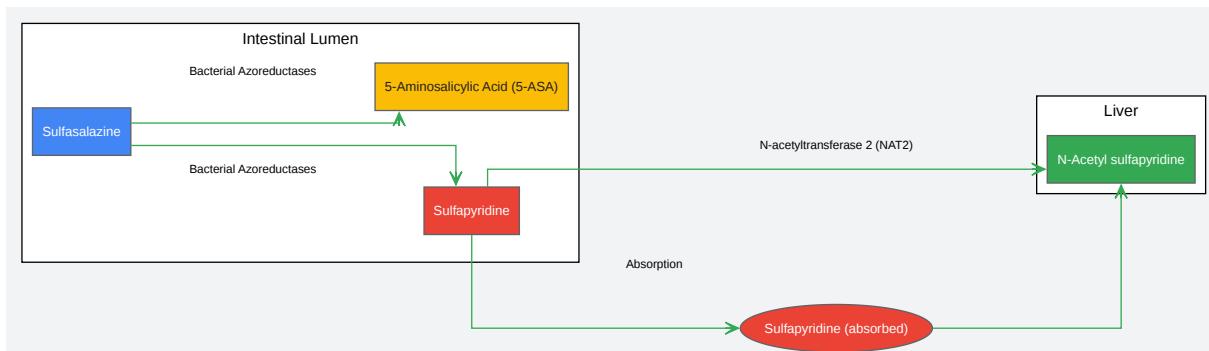
Core Chemical and Physical Data

N-Acetyl sulfapyridine-d4 is a stable, isotopically labeled compound primarily utilized as an internal standard in quantitative bioanalytical assays. Its physical and chemical properties are summarized in the table below.

Property	Value	Reference(s)
IUPAC Name	N-[2,3,5,6-tetradeuterio-4-(pyridin-2-ylsulfamoyl)phenyl]acetamide	[1]
CAS Number	1189732-52-2	[1] [2] [3]
Molecular Formula	C ₁₃ H ₉ D ₄ N ₃ O ₃ S	[1] [2] [3]
Molecular Weight	295.35 g/mol	[1] [2]
Exact Mass	295.09286944 Da	[1]
Purity	>95% (HPLC)	[2]
Appearance	White Solid	
Solubility	Soluble in DMSO and Methanol	[4]
Storage Conditions	+4°C	[2]

Metabolic Pathway of Sulfasalazine

N-Acetyl sulfapyridine is a major metabolite of sulfasalazine, a drug used in the treatment of inflammatory bowel disease and rheumatoid arthritis. The metabolic conversion of sulfasalazine to N-Acetyl sulfapyridine is a multi-step process primarily occurring in the gut and liver.



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Metabolic pathway of Sulfasalazine to N-Acetyl sulfapyridine.

Experimental Protocols

Synthesis of N-Acetyl sulfapyridine-d4

While a specific, detailed protocol for the synthesis of **N-Acetyl sulfapyridine-d4** is not readily available in the public domain, a plausible synthetic route can be extrapolated from the synthesis of its non-deuterated analog and general deuteration techniques. The synthesis would likely involve the acetylation of deuterated sulfapyridine.

Step 1: Synthesis of Sulfapyridine-d4

A common method for deuteration of aromatic rings is through acid-catalyzed hydrogen-deuterium exchange. Sulfapyridine could be dissolved in a deuterated acid, such as deuterated sulfuric acid (D_2SO_4) in heavy water (D_2O), and heated to facilitate the exchange of the four protons on the aniline ring with deuterium atoms. The product, sulfapyridine-d4, would then be isolated and purified.

Step 2: Acetylation of Sulfapyridine-d4

The resulting sulfapyridine-d4 would then be acetylated at the N4-amino group. This is typically achieved by reacting the amine with acetic anhydride or acetyl chloride in a suitable solvent, such as pyridine or a mixture of an inert solvent and a base to neutralize the acid byproduct. The reaction mixture would be stirred until the reaction is complete, followed by purification of the **N-Acetyl sulfapyridine-d4** product, likely through recrystallization or chromatography.

Quantitative Analysis of Sulfasalazine and its Metabolites using LC-MS/MS with N-Acetyl sulfapyridine-d4 as an Internal Standard

This protocol describes a representative liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of sulfasalazine, sulfapyridine, and N-Acetyl sulfapyridine in biological matrices (e.g., plasma, serum). **N-Acetyl sulfapyridine-d4** is used as an internal standard to ensure accuracy and precision.

1. Sample Preparation (Protein Precipitation)

- To 100 μ L of plasma/serum sample, add 20 μ L of internal standard working solution (**N-Acetyl sulfapyridine-d4** in methanol).
- Add 300 μ L of cold acetonitrile to precipitate proteins.
- Vortex the mixture for 1 minute.
- Centrifuge at 10,000 \times g for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 μ L of the mobile phase.

2. Liquid Chromatography Conditions

- LC System: A high-performance liquid chromatography (HPLC) system.
- Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.7 μ m).

- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile/methanol (90:10, v/v).[\[5\]](#)
- Flow Rate: 0.450 mL/min.[\[5\]](#)
- Gradient Elution:
 - 0-1 min: 10% B
 - 1-5 min: 10-90% B
 - 5-6 min: 90% B
 - 6-6.1 min: 90-10% B
 - 6.1-8 min: 10% B
- Injection Volume: 10 μ L.
- Column Temperature: 40°C.

3. Mass Spectrometry Conditions

- Mass Spectrometer: A triple quadrupole mass spectrometer.
- Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
- Detection Mode: Multiple Reaction Monitoring (MRM).
- MRM Transitions (Hypothetical):
 - Sulfasalazine: Q1/Q3 (e.g., m/z 399.1 -> 198.1)
 - Sulfapyridine: Q1/Q3 (e.g., m/z 250.1 -> 156.1)
 - N-Acetyl sulfapyridine: Q1/Q3 (e.g., m/z 292.1 -> 198.1)
 - **N-Acetyl sulfapyridine-d4**: Q1/Q3 (e.g., m/z 296.1 -> 202.1)

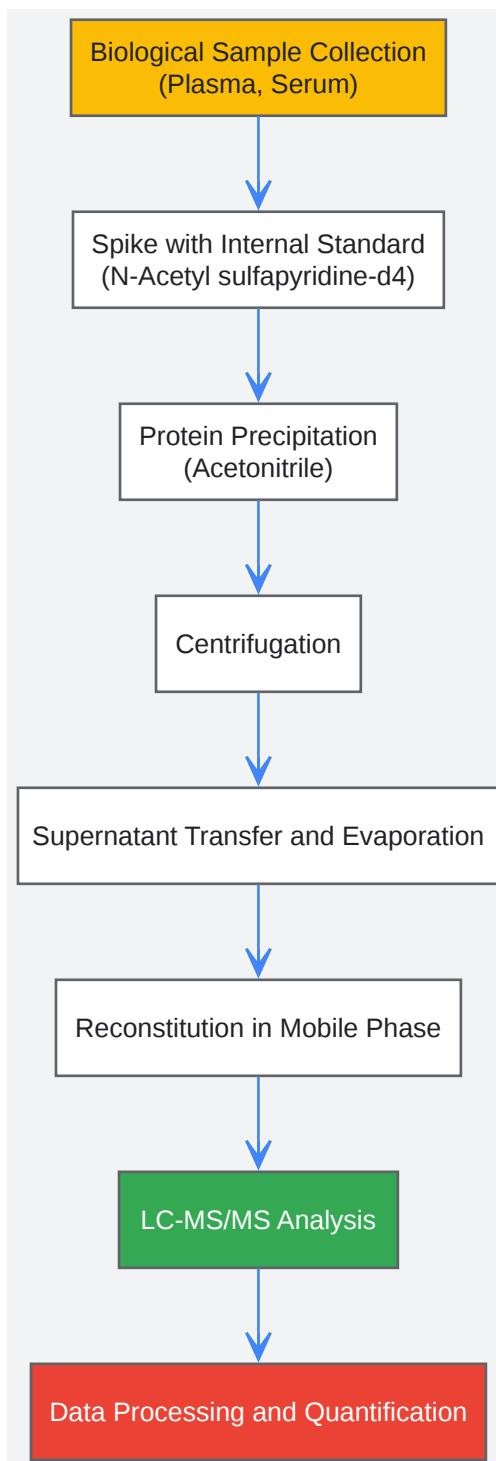
- Ion Source Parameters: Optimized for maximum signal intensity (e.g., spray voltage, gas flows, temperature).

4. Data Analysis

- Quantification is performed by calculating the peak area ratio of the analyte to the internal standard (**N-Acetyl sulfapyridine-d4**).
- A calibration curve is constructed by plotting the peak area ratios of calibration standards against their known concentrations.
- The concentration of the analytes in the unknown samples is determined from the calibration curve.

Workflow and Data Presentation

The following diagram illustrates the general workflow for the quantitative analysis of sulfasalazine and its metabolites.



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- To cite this document: BenchChem. [An In-Depth Technical Guide to N-Acetyl sulfapyridine-d4]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b564723#what-is-n-acetyl-sulfapyridine-d4\]](https://www.benchchem.com/product/b564723#what-is-n-acetyl-sulfapyridine-d4)

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